molecular formula C24H14Br2ClNO3 B12041355 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12041355
M. Wt: 559.6 g/mol
InChI Key: FFLGCKBCCKYFMC-UHFFFAOYSA-N
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Description

This compound is a quinoline-4-carboxylate ester featuring a 6-bromo-substituted quinoline core with a 4-chlorophenyl group at position 2. The ester moiety is derived from 2-(4-bromophenyl)-2-oxoethanol. The synthesis of such compounds typically involves multi-step procedures, including cyclization, esterification, and functional group modifications, as seen in analogous pathways described in .

Properties

Molecular Formula

C24H14Br2ClNO3

Molecular Weight

559.6 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H14Br2ClNO3/c25-16-5-1-15(2-6-16)23(29)13-31-24(30)20-12-22(14-3-8-18(27)9-4-14)28-21-10-7-17(26)11-19(20)21/h1-12H,13H2

InChI Key

FFLGCKBCCKYFMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step reactions. One common method includes the use of 2-bromobenzaldehyde, acyclic or cyclic 1,3-diketone, and sodium azide in a three-component reaction protocol. This reaction is carried out in the presence of an air-stable, eco-efficient, and inexpensive catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods are chosen for their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogen substitution reactions can be carried out using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among analogues include substitutions on the quinoline core, ester group modifications, and halogen positioning. Below is a systematic comparison:

Structural and Physicochemical Properties

Compound Name (Quinoline Substituents) Ester Group Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound : 6-bromo-2-(4-chlorophenyl) 2-(4-bromophenyl)-2-oxoethyl C₂₅H₁₆Br₂ClNO₃ 573.27 Reference compound for comparison. N/A
6-bromo-2-(4-methylphenyl) 2-(4-bromophenyl)-2-oxoethyl C₂₅H₁₇Br₂NO₃ 539.22 Methyl at quinoline-2; lower molecular weight due to absence of Cl.
6-bromo-3-methyl-2-(4-methylphenyl) 2-(4-chlorophenyl)-2-oxoethyl C₂₆H₁₉BrClNO₃ 508.80 Additional 3-methyl on quinoline; ester has Cl instead of Br.
6-bromo-2-(4-chlorophenyl) 2-(2,4-dichlorophenyl)-2-oxoethyl C₂₅H₁₅BrCl₃NO₃ 557.67 Dichlorophenyl ester increases lipophilicity.
6-bromo-2-(4-bromophenyl) 2-(4-ethylphenyl)-2-oxoethyl C₂₆H₁₉Br₂NO₃ 553.25 Ethylphenyl ester enhances hydrophobicity.
6-bromo-2-(4-chlorophenyl) Methyl C₁₈H₁₄BrClNO₂ 394.67 Methyl ester reduces steric bulk.
Notes:
  • Ester Flexibility : Bulky ester groups (e.g., 4-heptylphenyl in ) enhance hydrophobicity, while smaller groups (e.g., methyl in ) improve solubility .

Functional Implications

  • Bioactivity: While direct biological data for the target compound is absent, brominated quinolines (e.g., ) often exhibit antimicrobial or anticancer activity due to halogen-enhanced interactions with biomolecules .

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